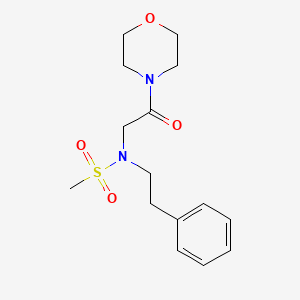
4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it has been suggested that 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its low toxicity. 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to have a low toxicity profile in animal models, which makes it a promising candidate for further research. However, one limitation of using 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its limited solubility in water, which may pose challenges in certain experimental setups.
Future Directions
There are several future directions for research on 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of research is the development of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate derivatives with improved pharmacological properties. Another area of research is the investigation of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate's potential use in the treatment of other neurological diseases, such as multiple sclerosis and Huntington's disease. Finally, further research is needed to fully understand the mechanism of action of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and its potential for clinical use.
Conclusion:
In conclusion, 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a promising chemical compound that has potential applications in various fields, particularly in the development of drugs for neurological diseases. Its low toxicity and pharmacological properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential for clinical use.
Synthesis Methods
The synthesis method of 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 4-fluorophenylpropanoic acid with isatin in the presence of thionyl chloride. The resulting product is then reacted with ethyl chloroformate to produce 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications as a drug candidate for various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 4-fluorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
(4-fluorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXHEAASBJZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)
![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)

